molecular formula C14H20BrN3 B13947459 3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane

3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane

Cat. No.: B13947459
M. Wt: 310.23 g/mol
InChI Key: BFRWWHZDBGJRFY-UHFFFAOYSA-N
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Description

3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[55]undecane is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane typically involves multistep organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions . Another method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents to form spirocyclic derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.

    Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while cyclization reactions can produce more complex spirocyclic compounds.

Scientific Research Applications

3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane involves its interaction with specific molecular targets. The bromine and nitrogen atoms within the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[55]undecane is unique due to the presence of the bromine atom and the specific arrangement of nitrogen atoms within the spirocyclic framework

Properties

Molecular Formula

C14H20BrN3

Molecular Weight

310.23 g/mol

IUPAC Name

3-(6-bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C14H20BrN3/c15-12-2-1-3-13(17-12)18-10-6-14(7-11-18)4-8-16-9-5-14/h1-3,16H,4-11H2

InChI Key

BFRWWHZDBGJRFY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCN(CC2)C3=NC(=CC=C3)Br

Origin of Product

United States

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